molecular formula C24H25BrN4O3S B11222350 3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11222350
M. Wt: 529.5 g/mol
InChI Key: GNZYIEUJAHPOSS-UHFFFAOYSA-N
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Description

3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The bromine atom in the quinazolinone core can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that are not observed in other compounds.

Properties

Molecular Formula

C24H25BrN4O3S

Molecular Weight

529.5 g/mol

IUPAC Name

3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C24H25BrN4O3S/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-9,15H,2-3,10-14H2,1H3,(H,26,33)

InChI Key

GNZYIEUJAHPOSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

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